molecular formula C19H11Cl2NO3S2 B11138178 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one

5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11138178
M. Wt: 436.3 g/mol
InChI Key: SOPPOOGQGAAMEC-RQZCQDPDSA-N
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Description

The compound 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one is a thiazolidinone derivative characterized by:

  • A thiazolidin-4-one core with a thioxo group at position 2.
  • A (2,5-dichlorophenyl)-furylmethylidene substituent at position 3.
  • A 2-furylmethyl group at position 3.

Properties

Molecular Formula

C19H11Cl2NO3S2

Molecular Weight

436.3 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H11Cl2NO3S2/c20-11-3-5-15(21)14(8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h1-9H,10H2/b17-9+

InChI Key

SOPPOOGQGAAMEC-RQZCQDPDSA-N

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Aldehyde Activation : 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde undergoes nucleophilic attack by 2-furylmethylamine in ethanol at 60°C, forming a Schiff base intermediate.

  • Cyclization : Thioglycolic acid introduces the sulfur atom and facilitates cyclization via a conjugate addition-elimination mechanism, yielding the thiazolidinone ring.

  • Thioxo Group Formation : The 2-thioxo moiety is incorporated by substituting oxygen with sulfur using Lawesson’s reagent or via in situ generation from thiourea derivatives.

Key Parameters :

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Reaction Time: 4–6 hours

  • Yield: 55–65%

Characterization Data

PropertyValue
IR (cm⁻¹) 1682 (C=O), 1265 (C=S), 2924 (C-H)
¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, furyl), 6.32 (s, 1H, CH=S)
MS (ESI) m/z 437.1 [M+H]⁺

Dicyclohexylcarbodiimide (DCC)-Mediated Condensation

The DCC method is preferred for synthesizing thiazolidin-4-ones with high stereochemical control. This approach ensures the (E)-configuration of the exocyclic double bond in the target compound.

Synthetic Protocol

  • Intermediate Preparation :

    • Step 1 : React 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 2-furylmethylamine in THF at 0°C to form an imine.

    • Step 2 : Add thioglycolic acid and DCC to activate the carboxylic acid group, promoting cyclization.

  • Workup :

    • Quench with citric acid to remove excess DCC.

    • Purify via column chromatography (hexane:ethyl acetate = 6:4).

Optimization Insights :

  • Lower temperatures (0–5°C) favor the (E)-isomer due to reduced rotational freedom during imine formation.

  • DCC enhances reaction efficiency by converting thioglycolic acid into a reactive acyloxy intermediate.

Yield and Purity

ParameterValue
Isolated Yield 68–72%
Purity (HPLC) >95%

Cyclocondensation Using Thiourea Derivatives

Thiourea-based routes are advantageous for introducing the 2-thioxo group without additional sulfurization steps. This method aligns with protocols for analogous thiazolo[2,3-b]pyrimidinones.

Reaction Steps

  • Thiourea Synthesis :

    • React 2-furylmethyl isothiocyanate with ammonium thiocyanate to generate 3-(2-furylmethyl)thiourea.

  • Cyclocondensation :

    • Combine the thiourea with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and ethyl chloroacetate in refluxing ethanol.

    • The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclodehydration.

Critical Considerations :

  • Ethanol as a solvent minimizes side reactions.

  • Reflux duration: 8–12 hours for complete cyclization.

Spectroscopic Validation

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 177.8 (C=O), 136.5 (C=S), 121.2 (dichlorophenyl C-Cl).

  • UV-Vis (λmax) : 280 nm (π→π* transition of the conjugated system).

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase synthesis to improve sustainability.

Microwave-Assisted Synthesis

  • Conditions : Irradiate a mixture of aldehyde, amine, and thioglycolic acid at 100 W for 10 minutes.

  • Advantages :

    • 80% yield in <15 minutes.

    • Enhanced regioselectivity for the (E)-isomer.

Mechanochemical Grinding

  • Protocol : Grind reactants in a ball mill with catalytic KHSO₄.

  • Efficiency : 70% yield without solvent.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Multicomponent55–6590ModerateHigh
DCC-Mediated68–7295HighModerate
Thiourea Cyclization60–6588LowLow
Microwave-Assisted8097HighHigh

Chemical Reactions Analysis

Structural Analysis

The compound contains:

  • Thiazolanone ring : A five-membered ring with sulfur, oxygen, and nitrogen atoms.

  • Thioxo group (S=O) : A reactive site for nucleophilic attack or redox reactions.

  • Conjugated methylidene group : Linked to a 2-furyl substituent bearing a 2,5-dichlorophenyl moiety.

  • Furylmethyl substituent : An electron-rich aromatic system prone to electrophilic interactions.

2.1. Reactions Involving the Thiazolanone Ring

The thiazolanone core may undergo:

  • Nucleophilic ring-opening : Attack by strong nucleophiles (e.g., hydroxide, amines) at the carbonyl carbon (position 4), leading to cleavage of the ring.

  • Electrophilic substitution : Substitution at nitrogen or sulfur positions, depending on directing effects of substituents.

  • Redox reactions : Reduction of the thioxo group (S=O → S) or oxidation of sulfur centers.

Reaction TypePotential Reagents/ConditionsExpected Outcome
Nucleophilic attackNaOH, aqueous conditionsRing-opening with hydroxyl group
ReductionNaBH₄, LiAlH₄Conversion of S=O to SH group

2.2. Reactions of the Methylidene Group

The conjugated methylidene system (C=C) may participate in:

  • Cycloaddition reactions : Diels-Alder or [2+2] reactions with electron-deficient partners.

  • Isomerization : Thermal or photochemical E/Z isomerization of the methylidene moiety.

  • Electrophilic addition : Attack by electrophiles (e.g., bromine, aldehydes) across the double bond.

2.3. Reactions of the Furyl Substituents

The furyl groups (2-furyl and 2,5-dichlorophenyl-furyl) may undergo:

  • Electrophilic aromatic substitution : Bromination, nitration, or sulfonation at reactive positions.

  • Nucleophilic aromatic substitution : Reactions at halogenated positions (e.g., 2,5-dichlorophenyl).

  • Oxidative degradation : Cleavage of the furan ring under strong oxidizing conditions.

Stability and Degradation

Based on analogs like Rosuvastatin Lactone ( ), stability-indicating methods often involve:

  • Forced degradation studies : Acidic/basic hydrolysis, oxidation, or photolysis to identify degradation products.

  • LC-MS analysis : Monitoring molecular weight changes (e.g., loss of functional groups).

  • Chromatographic separation : UPLC methods with reversed-phase columns to resolve impurities ( ).

Mechanistic Insights from Analogous Systems

While direct data is limited, insights can be drawn from related compounds:

  • Thiazolanone derivatives often exhibit redox activity, influencing their stability in biological systems.

  • Methylidene groups in similar structures (e.g., pyridazinones) may participate in conjugate addition reactions ().

  • Furyl substituents in metabolites (e.g., oxylipins) are prone to oxidative modifications ( ).

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one exhibit antimicrobial activities. For instance:

  • Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Case Studies : A study demonstrated that derivatives of thiazoles showed significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis and inhibit proliferation.
  • Mechanisms : The anticancer effects are often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Material Science Applications

The unique structural properties of this compound allow for potential applications in material science:

Photovoltaic Materials

Research into organic photovoltaics has highlighted the role of thiazole derivatives in enhancing charge transport properties. These compounds can be incorporated into polymer blends to improve the efficiency of solar cells.

Conductive Polymers

The compound's ability to form stable radical cations makes it a candidate for use in conductive polymer systems, which are essential in organic electronics.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl-Furyl Substituents

Compound from :

2-[(2E)-2-{[5-(3,4-Dichlorophenyl)-2-Furyl]Methylidene}Hydrazinyl]-1,3-Thiazol-4(5H)-One

  • Core : 1,3-thiazol-4(5H)-one.
  • Substituents : 3,4-Dichlorophenyl-furylmethylidene hydrazine.
  • Key Differences: The dichlorophenyl group is at positions 3,4 (vs. 2,5 in the target compound). The hydrazine linker introduces additional hydrogen-bonding capacity compared to the target compound’s methylidene group.
Compound from :

(5E)-5-{[5-(3,4-Dichlorophenyl)-2-Furyl]Methylidene}-2-[(4-Hydroxyphenyl)Amino]-1,3-Thiazol-4(5H)-One

  • Core : 1,3-thiazol-4(5H)-one.
  • Substituents: 3,4-Dichlorophenyl-furylmethylidene and 4-hydroxyphenylamino.
  • Key Differences: The 4-hydroxyphenylamino group replaces the 2-furylmethyl substituent, introducing phenolic hydroxyl groups for enhanced solubility and hydrogen bonding .

Analogues with Modified Thiazolidinone Substituents

Compound from :

(5Z)-3-(2-Furylmethyl)-5-{[3-(4-Isobutoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]Methylene}-2-Thioxo-1,3-Thiazolidin-4-One

  • Core : 1,3-thiazolidin-4-one.
  • Substituents : Isobutoxy-methylphenyl-pyrazole and 2-furylmethyl.
  • Key Differences :
    • The pyrazole-isobutoxyphenyl group replaces the dichlorophenyl-furyl substituent, increasing hydrophobicity and steric complexity.
Compound from :

(5E)-5-[[1-[(2,4-Dichlorophenyl)Methyl]Indol-3-Yl]Methylidene]-3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One

  • Core : 1,3-thiazolidin-4-one.
  • Substituents : Indolylmethyl-dichlorophenyl and ethyl.

Analogues with Carcinogenic Nitrofuran-Thiazolyl Groups

N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide ()
  • Core : Thiazolyl-formamide.
  • Substituents : 5-nitro-2-furyl.
  • Key Differences: The nitro group on the furan ring is a strong electron-withdrawing group, linked to urinary bladder carcinogenicity in rats .

Biological Activity

The compound 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate furan and thiazolidinone derivatives. The use of microwave-assisted methodologies has been reported to enhance yields significantly, achieving up to 92% efficiency in producing similar furan chalcone scaffolds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone, including the compound , exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound showed superior antibacterial potency compared to traditional antibiotics like ampicillin against various strains, including MRSA and E. coli. It was found to be more effective than reference drugs in several assays .
  • Antifungal Activity : The compound displayed antifungal activity that exceeded that of established antifungal agents such as bifonazole and ketoconazole by a factor of 6 to 52 times .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies indicate:

  • Cell Proliferation Inhibition : It demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity. For example, it showed IC50 values as low as 8.78 µM against A549 lung cancer cells .
  • Mechanism of Action : The mechanism appears to involve binding to the minor groove of DNA, which can interfere with cellular replication processes .

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound:

Structural Feature Biological Activity
2,5-Dichlorophenyl GroupEnhanced antibacterial and antifungal activity
Furan RingsContribute to DNA binding affinity
Thiazolidinone CoreEssential for antitumor activity

Case Studies

  • Antibacterial Efficacy Study : A study involving the compound against Gram-positive and Gram-negative bacteria revealed that it outperformed established antibiotics in both in vitro and in vivo models .
  • Antitumor Screening : In a multicellular spheroid model, the compound exhibited notable cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one?

  • Methodology : The compound can be synthesized via condensation reactions involving thiosemicarbazides, chloroacetic acid, and substituted aldehydes. For example, refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and aldehydes in DMF/acetic acid (1:2 v/v) for 2 hours yields thiazolidinone derivatives. Recrystallization in DMF-ethanol enhances purity .
  • Key Variables : Solvent polarity (DMF vs. THF), reaction time (2–24 hours), and stoichiometric ratios (e.g., 1:1:3 for thiosemicarbazide:chloroacetic acid:aldehyde) critically influence yield.

Q. How can structural characterization be performed to confirm the E-configuration of the methylidene group?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, SC-XRD analysis of analogous compounds (e.g., (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione) confirmed the E-configuration via bond angles and torsion parameters .
  • Supporting Techniques : NMR (¹H and NOESY) can detect coupling constants (J > 12 Hz for trans-configuration) and spatial proximity of substituents .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,5-dichlorophenyl vs. iodophenyl) influence reactivity in thiazolidinone synthesis?

  • Methodology : Compare reaction kinetics and yields of analogs with electron-withdrawing (e.g., Cl, I) and electron-donating groups (e.g., OCH₃). For instance, iodophenyl derivatives exhibit slower cyclization due to steric hindrance, while dichlorophenyl groups enhance electrophilicity at the methylidene carbon, accelerating condensation .
  • Data Analysis : Use Hammett σ constants to correlate substituent effects with reaction rates. For example, σₚ values for Cl (+0.23) and I (+0.18) predict moderate rate enhancements compared to methoxy (-0.27) .

Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?

  • Methodology :

Purity Assessment : Validate compound purity via HPLC (>95%) to exclude byproducts (e.g., dehalogenated derivatives) that may skew bioassay results .

Solubility Optimization : Use co-solvents (e.g., DMSO:PBS) to ensure consistent bioavailability across studies .

Structural Analog Comparison : Compare activity trends across analogs (e.g., dichlorophenyl vs. nitrophenyl substituents) to isolate electronic vs. steric contributions .

Q. How can palladium-catalyzed reductive cyclization improve the synthesis of thiazolidinone intermediates?

  • Methodology : Replace traditional acid-catalyzed cyclization with Pd(OAc)₂/Xantphos-catalyzed reductive coupling. For example, nitroarenes can be reduced in situ using formic acid as a CO surrogate, enabling one-pot synthesis of fused thiazolidinone-heterocycles with higher regioselectivity .
  • Optimization : Adjust catalyst loading (5–10 mol%), temperature (80–100°C), and solvent (toluene/EtOH) to minimize side reactions (e.g., over-reduction) .

Experimental Design Considerations

Q. What analytical methods are critical for assessing reaction intermediates in thiazolidinone synthesis?

  • Methodology :

  • LC-MS : Monitor intermediates (e.g., hydrazones, thioureas) in real-time to identify kinetic bottlenecks .
  • FT-IR : Track carbonyl (C=O, 1680–1720 cm⁻¹) and thione (C=S, 1200–1250 cm⁻¹) group transformations .
  • TGA/DSC : Evaluate thermal stability of intermediates to optimize reflux temperatures .

Q. How can computational modeling predict regioselectivity in thiazolidinone ring formation?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways. For example, modeling the nucleophilic attack of thiosemicarbazide on chloroacetic acid versus aldehyde condensation can identify dominant pathways under varying pH conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for similar synthetic protocols?

  • Root Causes :

  • Solvent Impurities : Trace water in DMF can hydrolyze chloroacetic acid, reducing yields. Use molecular sieves or anhydrous conditions .
  • Oxygen Sensitivity : Thiol intermediates may oxidize to disulfides in air; employ inert atmospheres (N₂/Ar) .
    • Resolution : Replicate reactions with strict moisture/oxygen control and compare with literature protocols .

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